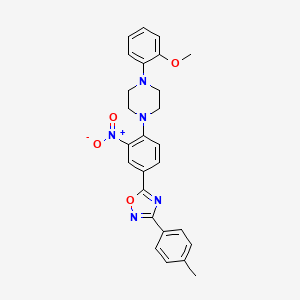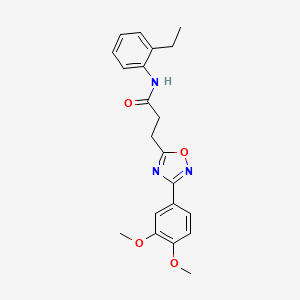
N-cyclopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CPNO, and it is a derivative of nitroaniline. CPNO has been synthesized using various methods, and its potential applications have been studied in detail.
Mécanisme D'action
The mechanism of action of CPNO is not fully understood, but studies have shown that it can interact with cellular targets, including DNA and enzymes. CPNO has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. CPNO has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that CPNO can have various biochemical and physiological effects. In vitro studies have shown that CPNO can inhibit the growth of cancer cells and bacteria. Studies have also shown that CPNO can induce apoptosis in cancer cells. In vivo studies have shown that CPNO can inhibit the growth of tumors in animal models. However, the toxicity of CPNO has not been fully studied, and further studies are needed to determine its safety and efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
CPNO has several advantages for use in lab experiments, including its ease of synthesis and its potential applications in various fields. However, CPNO also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of CPNO. In medicinal chemistry, further studies are needed to determine the potential of CPNO as an anticancer and antibacterial agent. In materials science, further studies are needed to determine the potential of CPNO in the synthesis of organic materials. In organic synthesis, further studies are needed to determine the potential of CPNO as a building block for the synthesis of other compounds. Further studies are also needed to determine the toxicity and safety of CPNO, as well as its potential applications in other fields.
Méthodes De Synthèse
CPNO can be synthesized using various methods, including the reaction of cyclopentanone with 3-methyl-1,2,4-oxadiazol-5-amine to form N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine. This compound can then be reacted with 2-nitroaniline to form CPNO. Other methods of synthesizing CPNO have also been reported in the literature.
Applications De Recherche Scientifique
CPNO has potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, CPNO has been studied for its potential use as an anticancer agent. Studies have shown that CPNO can inhibit the growth of cancer cells in vitro and in vivo. CPNO has also been studied for its potential use as an antibacterial agent. In materials science, CPNO has been studied for its potential use in the synthesis of organic materials. CPNO has also been studied for its potential use in organic synthesis, as it can be used as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-15-14(21-17-9)10-6-7-12(13(8-10)18(19)20)16-11-4-2-3-5-11/h6-8,11,16H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOROHCEFHBXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=C(C=C2)NC3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

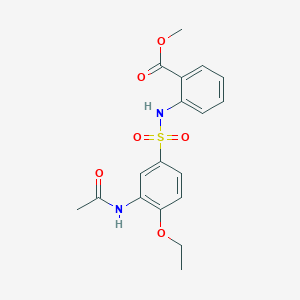
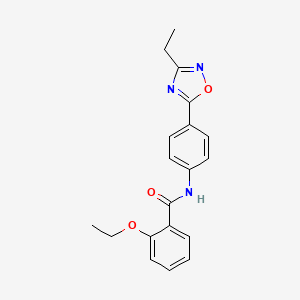
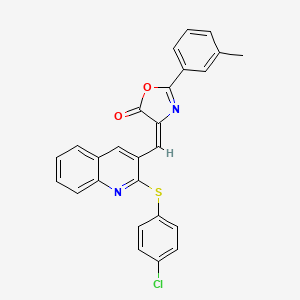
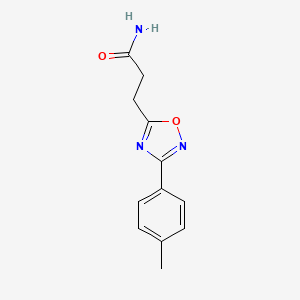
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)
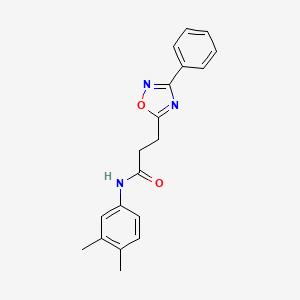

![N-(3-chloro-4-methoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699205.png)




